

Validating the Structure of 1-Phenylguanidine Carbonate: A Comparative Guide

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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

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This guide provides a comparative analysis of synthetic routes for **1-Phenylguanidine carbonate** and details the analytical methodologies crucial for validating its chemical structure. The information presented is intended to support researchers in the synthesis and characterization of this compound, which serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Synthesis of 1-Phenylguanidine Carbonate: A Comparison of Two Methods

Two primary methods for the synthesis of **1-Phenylguanidine carbonate** are prevalent in the literature. The first is a traditional aqueous route involving the reaction of aniline hydrochloride with cyanamide, followed by precipitation with a carbonate salt. A more recent, alternative approach utilizes carbon dioxide directly in the reaction, presenting a potentially more environmentally benign and cost-effective process.

Table 1: Comparison of Synthesis Methods for 1-Phenylguanidine Carbonate

Parameter	Method 1: Aqueous Aniline Hydrochloride Route	Method 2: Direct Carbon Dioxide Route
Starting Materials	Aniline, Hydrochloric Acid, Cyanamide, Sodium Carbonate	Aniline, Carbon Dioxide, Cyanamide
Key Reaction Steps	1. Formation of aniline hydrochloride. 2. Reaction with aqueous cyanamide. 3. Precipitation with sodium carbonate.	1. Synthesis of aniline bicarbonate using CO ₂ . 2. Reaction with cyanamide solution under a CO ₂ system.
Reported Yield	~93-94% [1]	>85% [2]
Advantages	Established and well-documented procedure.	Utilizes inexpensive and readily available CO ₂ , potentially reducing production costs and carbon emissions. Fewer reaction steps.
Disadvantages	Involves multiple steps and the use of strong acid. Generation of wastewater.	May require specialized equipment for handling gaseous reagents.

Structural Validation of 1-Phenylguanidine Carbonate

Accurate structural elucidation of the synthesized **1-Phenylguanidine carbonate** is paramount. A combination of spectroscopic techniques provides comprehensive validation.

Table 2: Spectroscopic Data for Structural Validation of 1-Phenylguanidine Carbonate

Analytical Technique	Expected Observations
^1H NMR	Signals corresponding to the aromatic protons of the phenyl group and exchangeable protons of the guanidinium and carbonate/bicarbonate moieties. (Data available on SpectraBase)
^{13}C NMR	Resonances for the carbon atoms of the phenyl ring, the guanidinium carbon, and the carbonate/bicarbonate carbon. (Data available on SpectraBase)
FTIR	Characteristic absorption bands for N-H stretching of the guanidinium group, C=N stretching, aromatic C-H and C=C stretching, and vibrations of the carbonate ion. (Data available on SpectraBase)
Mass Spectrometry	Molecular ion peak corresponding to the 1-phenylguanidinium cation.
Melting Point	147-150 °C (with decomposition)[1]

Experimental Protocols

Synthesis Method 1: Aqueous Aniline Hydrochloride Route

This protocol is adapted from the procedure described in patent EP0560726A2.[1]

- To 98.2 g (1.0 mol) of aniline, add 32% hydrochloric acid until a pH of approximately 2.5 is reached.
- Heat the resulting aniline hydrochloride solution to 87 °C with stirring.
- Slowly add 93.0 g of a 50% aqueous solution of cyanamide (1.10 mol) over 1 hour.
- Shortly before the completion of the cyanamide addition, add another 16.8 g (0.15 mol) of 32% HCl.

- After stirring for 3 hours at 87 °C, cool the solution to 60 °C.
- In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of water.
- Add the reaction mixture to the sodium carbonate solution over 30 minutes with stirring.
- Cool the mixture to 5 °C to facilitate the precipitation of **1-Phenylguanidine carbonate**.
- Filter the crystalline precipitate, wash with cold water, and dry under vacuum.

Synthesis Method 2: Direct Carbon Dioxide Route

This protocol is based on the method outlined in patent CN103145589A.[\[2\]](#)

- In a suitable reactor, charge aniline and the mother liquor from a previous batch (if available).
- Cool the mixture to 10-20 °C and bubble carbon dioxide gas through the system for 1-2 hours, maintaining a pH of 6-8 to form aniline bicarbonate.
- Slowly add a cyanamide solution to the reaction mixture. The molar ratio of aniline to cyanamide should be approximately 1:1.1-1.5.
- After the reaction is complete, cool the system to 0-10 °C to crystallize the product.
- Filter the product, wash with cold water, and dry under vacuum at 50-60 °C.

Structural Validation Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving a small amount of the synthesized **1-Phenylguanidine carbonate** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
- Process the spectra and compare the chemical shifts and coupling constants with reference data from databases such as SpectraBase.

Fourier-Transform Infrared (FTIR) Spectroscopy:

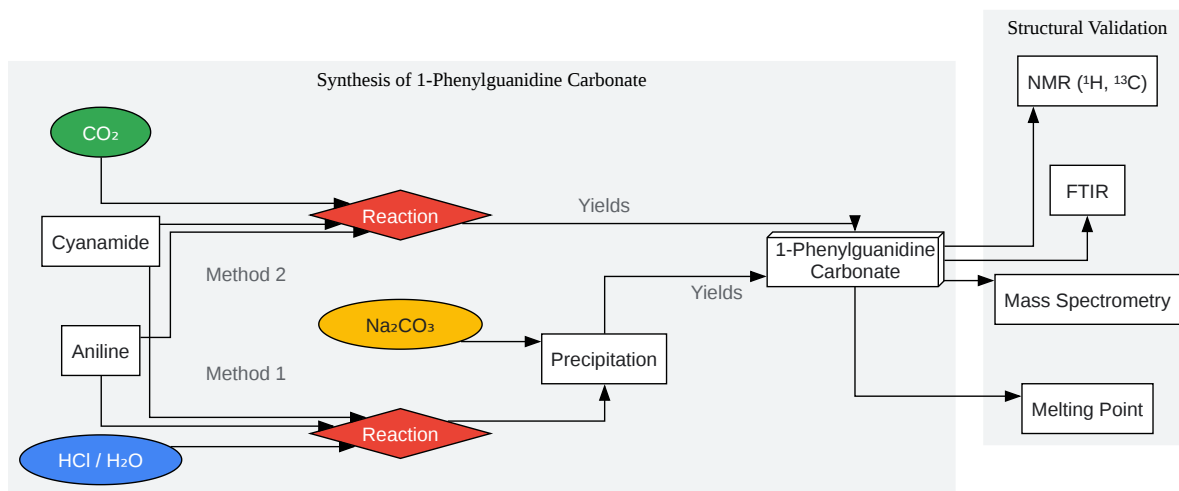
- Prepare a sample as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
- Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands corresponding to the functional groups present in **1-Phenylguanidine carbonate** and compare them with reference spectra.

Mass Spectrometry (MS):

- Dissolve a small amount of the sample in a suitable solvent.
- Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).
- Identify the molecular ion peak corresponding to the protonated 1-phenylguanidine.

Visualizing the Synthesis and Biological Context

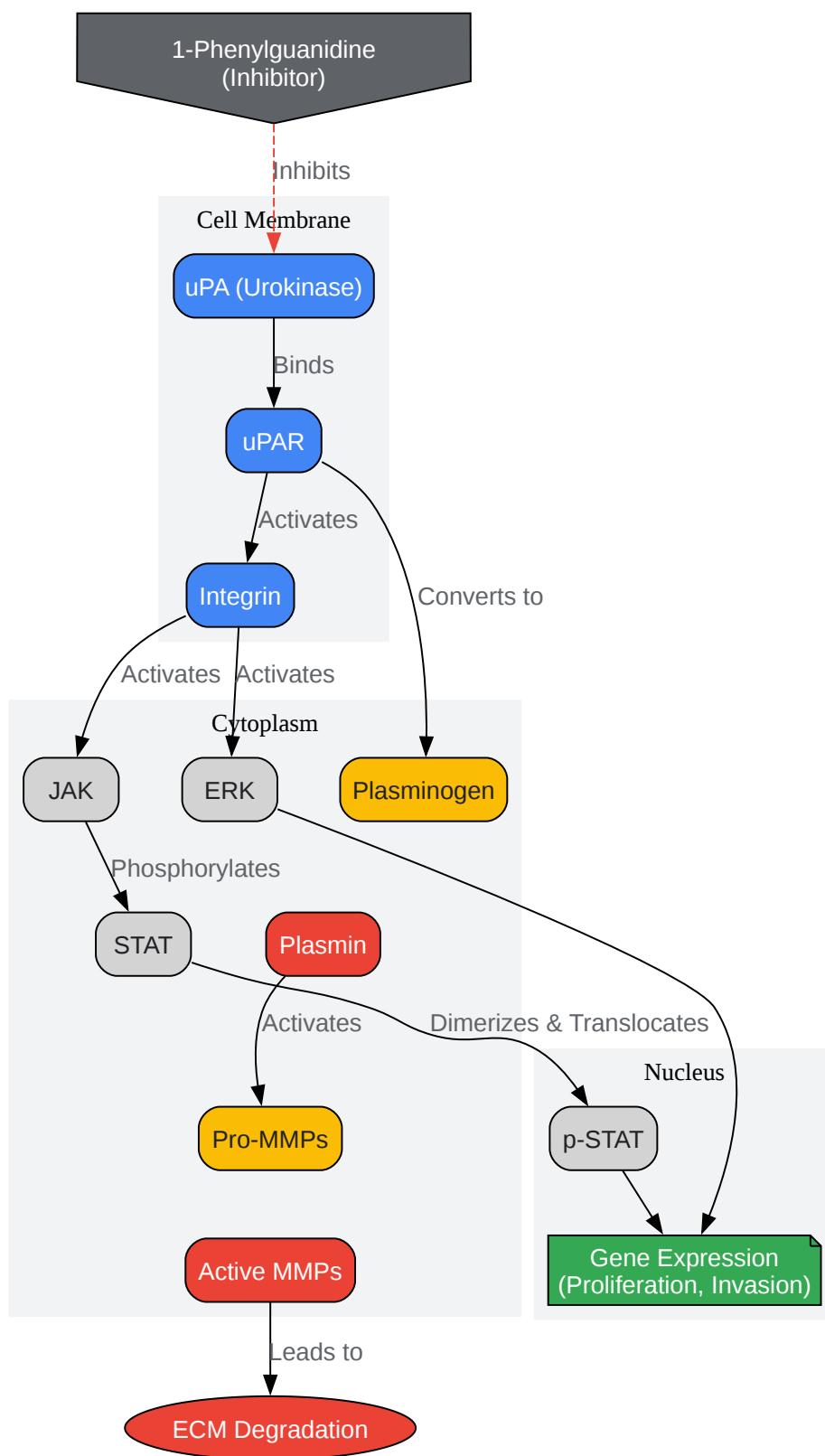
To further aid in the understanding of the synthesis process and a potential biological application of phenylguanidine derivatives, the following diagrams are provided.



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Caption: Experimental workflow for the synthesis and validation of **1-Phenylguanidine carbonate**.

Phenylguanidine derivatives have been investigated as inhibitors of urokinase, a serine protease involved in cancer progression. The following diagram illustrates a simplified urokinase signaling pathway.



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Caption: Simplified urokinase signaling pathway and the inhibitory action of 1-Phenylguanidine.

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